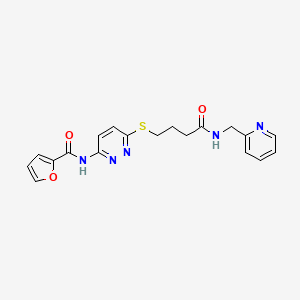![molecular formula C25H20O7 B2425408 [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]furan-2-carboxylat CAS No. 610752-56-2](/img/structure/B2425408.png)
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]furan-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that features a unique combination of structural motifs, including a benzodioxin ring, a chromenone core, and a furan carboxylate group
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Materials Science:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring is formed through a reaction with an appropriate dihalide under basic conditions.
Synthesis of the Chromenone Core: The chromenone core is synthesized via a condensation reaction between a suitable aldehyde and a β-keto ester, followed by cyclization.
Coupling with Furan Carboxylate: The final step involves coupling the chromenone intermediate with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring and the chromenone core.
Reduction: Reduction reactions can target the carbonyl groups within the chromenone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Products may include quinones and carboxylic acids.
Reduction: Reduced forms of the chromenone core, such as dihydrochromenones.
Substitution: Various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-methylchromen-7-yl] furan-2-carboxylate
- [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-ethylchromen-7-yl] furan-2-carboxylate
Uniqueness
The uniqueness of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate lies in its specific structural combination, which imparts distinct chemical and biological properties. The propyl group at the 6-position of the chromenone core may influence its reactivity and interaction with molecular targets compared to its methyl and ethyl analogs.
Eigenschaften
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-2-4-16-11-17-22(13-21(16)32-25(27)20-5-3-8-28-20)31-14-18(24(17)26)15-6-7-19-23(12-15)30-10-9-29-19/h3,5-8,11-14H,2,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYXDHJUWXSPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C3=CC=CO3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2425327.png)
![5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate](/img/structure/B2425330.png)
![4-Methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2425332.png)
![2-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2425333.png)
![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2425334.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425335.png)
![3,4-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide](/img/structure/B2425337.png)
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2425338.png)
![Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2425341.png)
![2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2425343.png)
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2425346.png)
![Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate](/img/structure/B2425347.png)

